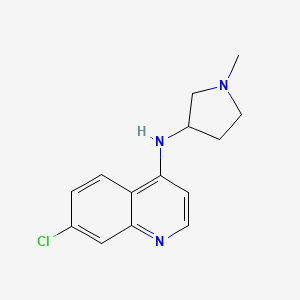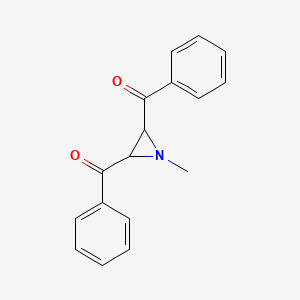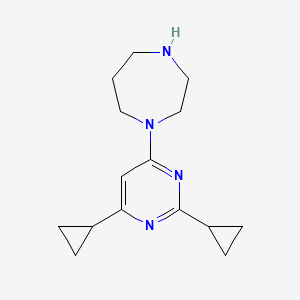
(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 2-nitro-1H-imidazol-1-yl ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid typically involves multiple steps. One common approach is to start with the synthesis of the imidazole ring, followed by the introduction of the nitro group and the ethyl linkage. The final step involves the formation of the boronic acid group.
Imidazole Synthesis: The imidazole ring can be synthesized using a variety of methods, including the cyclization of amido-nitriles or the reaction of triazoles with nitriles under BF3·Et2O promotion.
Nitro Group Introduction: The nitro group can be introduced via nitration reactions, typically using nitric acid or other nitrating agents.
Ethyl Linkage Formation: The ethyl linkage can be formed through alkylation reactions, where an ethyl group is introduced to the imidazole ring.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Typical conditions for Suzuki-Miyaura coupling include a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent (e.g., ethanol).
Substitution: Reagents such as halides or alkylating agents can be used for substitution reactions on the imidazole ring.
Major Products
Reduction of Nitro Group: Produces an amine-substituted derivative.
Suzuki-Miyaura Coupling: Forms biaryl compounds.
Substitution Reactions: Produces various substituted imidazole derivatives.
科学研究应用
(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biochemical applications .
相似化合物的比较
Similar Compounds
2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol: Similar structure but lacks the boronic acid group.
Imidazole Derivatives: Various imidazole derivatives with different substituents on the ring.
Uniqueness
(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the nitro-substituted imidazole ring
属性
CAS 编号 |
137756-88-8 |
|---|---|
分子式 |
C11H12BN3O4 |
分子量 |
261.04 g/mol |
IUPAC 名称 |
[4-[2-(2-nitroimidazol-1-yl)ethyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H12BN3O4/c16-12(17)10-3-1-9(2-4-10)5-7-14-8-6-13-11(14)15(18)19/h1-4,6,8,16-17H,5,7H2 |
InChI 键 |
FAEPTDPTTLFNSI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)CCN2C=CN=C2[N+](=O)[O-])(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)



![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)
![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)
![2-Methyl-4-phenylindeno[2,1-B]pyran](/img/structure/B11856152.png)


![(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856169.png)

